molecular formula C11H13N B13525367 2-(3,4-Dimethylphenyl)propanenitrile

2-(3,4-Dimethylphenyl)propanenitrile

Cat. No.: B13525367
M. Wt: 159.23 g/mol
InChI Key: YLCFCVZONWUKMC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)propanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile chain, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dimethylphenyl)propanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(3,4-Dimethylphenyl)propanenitrile can be compared with other nitrile compounds such as:

    Benzonitrile: Similar in structure but lacks the dimethyl substitution on the phenyl ring.

    Propanenitrile: A simpler nitrile compound without the phenyl group.

    2-Phenylpropanenitrile: Similar structure but without the dimethyl groups on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Biological Activity

2-(3,4-Dimethylphenyl)propanenitrile is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its propanenitrile backbone substituted with a dimethylphenyl group. The chemical structure can be represented as follows:

  • Molecular Formula : C12H15N
  • CAS Number : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For example, it has shown promise in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of procarcinogens .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest several pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent anti-cancer activity .
  • Enzyme Activity Assays : In vitro assays revealed that this compound effectively inhibited specific cytochrome P450 isoforms. This inhibition could alter the metabolism of co-administered drugs, necessitating further investigation into potential drug-drug interactions .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Cell Viability ReductionSignificant reduction in viability in cancer cell lines
Enzyme InhibitionInhibition of cytochrome P450 enzymes
Apoptosis InductionActivation of caspases leading to apoptosis

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10H,1-3H3

InChI Key

YLCFCVZONWUKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C#N)C

Origin of Product

United States

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